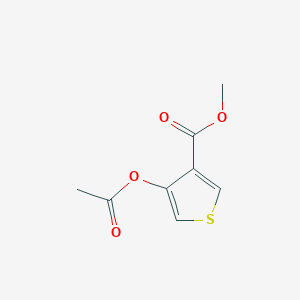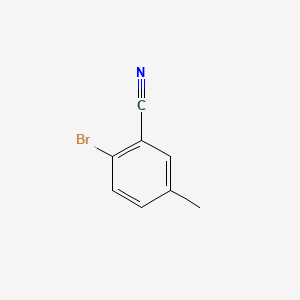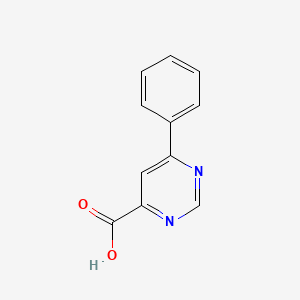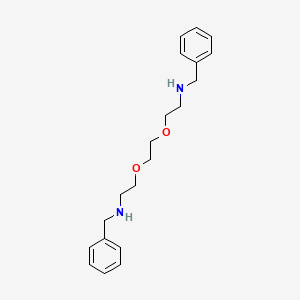
5-Bromo-2,3-dimethoxypyridine
Vue d'ensemble
Description
5-Bromo-2,3-dimethoxypyridine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various brominated pyridine derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine . Similarly, carbon-carbon coupling reactions are employed to synthesize novel pyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine . Another approach involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to form complex pyrimidine derivatives . Additionally, the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues demonstrates the versatility of brominated pyridines in creating compounds with high affinity for dopamine receptors .
Molecular Structure Analysis
X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into the molecular structure of brominated pyridines. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing the presence of hydrogen bonding and other intermolecular interactions . Hirshfeld surface analysis is another tool used to evaluate the intermolecular contacts in the crystal structure of brominated pyridine derivatives .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions, including further bromination, as seen with 2,4-dihydroxypyridine derivatives . The reactivity of these compounds is influenced by their electronic structure, which can be studied through spectroscopic methods and computational chemistry . The bioactivity of these compounds is also of interest, with some showing antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. Computational methods like DFT are used to predict vibrational frequencies, electronic transitions, and NLO properties . The thermal stability of these compounds is also an important property, with some showing good stability up to certain temperatures .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Bromo-2,3-dimethoxypyridine has been utilized in the synthesis of new compounds. For instance, a novel hydrazone compound, 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine, was synthesized and characterized for its potential in medicine, analytical applications, and drug synthesis (Noma, Erzengin, Tunç, & Balcıoğlu, 2020).
Spectroscopic Studies and Molecular Structure Analysis
The molecule has been a subject of spectroscopic studies. For example, spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study contributed to understanding the molecular structure and properties of related compounds (Vural & Kara, 2017).
Antimicrobial and Anticancer Applications
There has been research into the antimicrobial and potential anticancer applications of derivatives of 5-Bromo-2,3-dimethoxypyridine. Studies on its derivatives have shown promise in these fields, potentially leading to the development of new therapeutic agents (Noma et al., 2020).
Chemical Synthesis and Modification
5-Bromo-2,3-dimethoxypyridine is used in various chemical synthesis processes. This includes its role in the synthesis of bipyridyl derivatives, highlighting its versatility in organic synthesis and its potential use in creating complex chemical structures (Chen Yu-yan, 2004).
Density Functional Theory (DFT) Studies
Density Functional Theory studies have been conducted to explore the electronic structure and properties of 5-Bromo-2,3-dimethoxypyridine and its derivatives. These studies are crucial for understanding the behavior of these compounds at a molecular level, which is important for their application in various fields of research (Vural & Kara, 2017).
Safety And Hazards
“5-Bromo-2,3-dimethoxypyridine” is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . The compound should be handled with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
5-bromo-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDRIVAPWWONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502664 | |
| Record name | 5-Bromo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethoxypyridine | |
CAS RN |
52605-98-8 | |
| Record name | 5-Bromo-2,3-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


